Sodium indoline-2-sulfonate

概要

説明

Sodium indoline-2-sulfonate is a compound useful in organic synthesis . It is a major variation of the “Indole-Indoline-Indole” synthetic sequence .

Synthesis Analysis

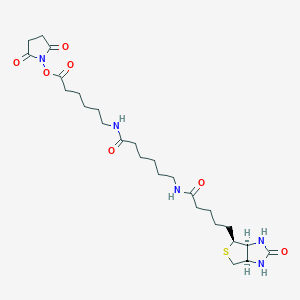

The reaction of indole with aqueous ethanolic sodium bisulfite produces sodium indoline-2-sulfonate . This salt, being a substituted aniline, undergoes electrophilic substitution para (5-position of the indole ring) to the ring nitrogen .Molecular Structure Analysis

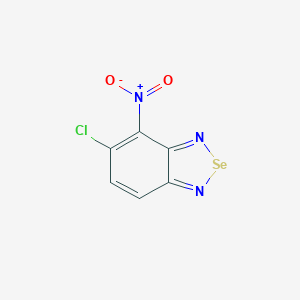

The molecular formula of Sodium indoline-2-sulfonate is C8H8NNaO3S .Chemical Reactions Analysis

Sodium indoline-2-sulfonate undergoes electrophilic substitution at the 5-position of the indole ring . Treatment with base regenerates the substituted indole .科学的研究の応用

Synthesis of 5-Substituted Indoles

Sodium indoline-2-sulfonate is used in the synthesis of 5-substituted analogs of Melatonin, a pineal gland hormone . The preparation of the precursor 5-substituted indoles is important as many of these compounds are in clinical use .

Indole-Indoline-Indole Synthetic Sequence

The compound plays a significant role in the “Indole-Indoline-Indole” synthetic sequence . In this sequence, indole reacts with aqueous ethanolic sodium bisulfite to produce sodium indoline-2-sulfonate .

Electrophilic Substitution

Sodium indoline-2-sulfonate, being a substituted aniline, undergoes electrophilic substitution para (5-position of the indole ring) to the ring nitrogen .

Preparation of Sodium 1-acetylindoline-2-sulfonate

The compound is used in the preparation of sodium 1-acetylindoline-2-sulfonate . This is achieved through the subsequent acetylation of sodium indoline-2-sulfonate .

Synthesis of Thiosulfonates, Sulfonamides, Sulfides, and Sulfones

Sodium sulfinates, including sodium indoline-2-sulfonate, act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .

Synthesis of Vinyl Sulfones, Allyl Sulfones, and β-keto Sulfones

Sodium indoline-2-sulfonate can be used in the synthesis of vinyl sulfones, allyl sulfones, and β-keto sulfones .

Safety and Hazards

While specific safety and hazard information for Sodium indoline-2-sulfonate is not available in the search results, general safety measures for handling chemicals include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding dust formation, and avoiding contact with eyes, skin, or clothing .

将来の方向性

Recent developments in green approaches for sustainable synthesis of indole-derived scaffolds have been highlighted . This includes the use of different elements ranging from p-block elements, transition metals to lanthanides, along with peptides, surfactants, ionic liquids, and nanoparticles to synthesize either the indole nucleus or its derivatives .

作用機序

Target of Action

Sodium indoline-2-sulfonate is a synthetic compound that has been studied for its potential use in the synthesis of 5-substituted analogs of Melatonin . Melatonin is a pineal gland hormone implicated in many physiological and psychological problems . The primary targets of Sodium indoline-2-sulfonate are therefore likely to be the same as those of Melatonin and its analogs, which include various receptors in the central nervous system .

Mode of Action

The compound undergoes electrophilic substitution at the 5-position of the indole ring, which is para to the ring nitrogen . This is a major variation of the “Indole-Indoline-Indole” synthetic sequence . The substituted indole is regenerated upon treatment with a base .

Biochemical Pathways

The biochemical pathways affected by Sodium indoline-2-sulfonate are likely to be those involved in the physiological actions of Melatonin and its analogs . These could include pathways related to sleep regulation, immune function, and antioxidant defense . .

Pharmacokinetics

Given its use in the synthesis of 5-substituted indoles, its adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by the specific chemical structure of the resulting indole compound .

Result of Action

The molecular and cellular effects of Sodium indoline-2-sulfonate’s action would be determined by the specific 5-substituted indole that is synthesized. For example, if the resulting compound is a Melatonin analog, it could have effects on sleep regulation, immune function, and antioxidant defense .

Action Environment

The action, efficacy, and stability of Sodium indoline-2-sulfonate can be influenced by various environmental factors. For instance, the compound was found to be unstable towards heat or water and reverted to indole . Therefore, the reaction conditions, such as temperature and solvent, can significantly impact the compound’s action and stability .

特性

IUPAC Name |

sodium;2,3-dihydro-1H-indole-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S.Na/c10-13(11,12)8-5-6-3-1-2-4-7(6)9-8;/h1-4,8-9H,5H2,(H,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNPRQKIWHMSOA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C21)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635468 | |

| Record name | Sodium 2,3-dihydro-1H-indole-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium indoline-2-sulfonate | |

CAS RN |

26807-68-1 | |

| Record name | Sodium 2,3-dihydro-1H-indole-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using Sodium Indoline-2-Sulfonate in the synthesis of 5-substituted indoles?

A1: Although the exact mechanism is not detailed in the abstracts, the title "5-Substituted Indoles via Sodium-indoline-2-sulfonate. A Reexamination." [] suggests that this compound plays a crucial role in synthesizing a specific class of indoles. The term "reexamination" implies that this compound may have been previously explored for this purpose, and this research aims to provide updated or more in-depth insights into its use. It's likely that Sodium Indoline-2-Sulfonate acts as an intermediate or a starting material that can be selectively modified at the 5-position of the indole ring.

Q2: What could be the focus of "reexamining" the use of Sodium Indoline-2-Sulfonate in this context?

A2: The "reexamination" [] could be focused on several aspects, including:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3E,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B16516.png)

![6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid](/img/structure/B16541.png)